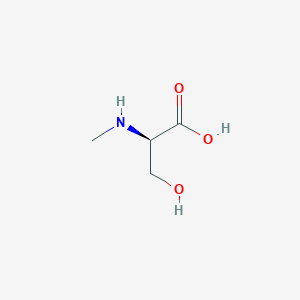

N-Metil-D-serina

Descripción general

Descripción

N-Methyl-D-serine is a derivative of the amino acid D-serine . It is a direct, full agonist at the D-serine/glycine modulatory site of the N-methyl-D-aspartate-type glutamate receptors (NMDARs) . NMDARs play key roles in excitatory neurotransmission and are involved in several important processes, including learning, behavior, and synaptic plasticity .

Synthesis Analysis

D-serine is synthesized by a serine racemase (SR) enzyme, which directly converts L-serine to D-serine . The SR enzyme is a bifunctional enzyme, producing both D-serine and pyruvate in cultured cells and in vitro . Transfection of SR into HEK 293 cells elicits synthesis of D-serine and augmented release of pyruvate to culture media .

Molecular Structure Analysis

The molecular structure of N-Methyl-D-serine is closely related to the NMDA receptor. D-serine and glycine bind to one subunit, GluN1, while glutamate binds to the other, GluN2 . These agonists bind to the receptor’s bi-lobed ligand-binding domains (LBDs), which close around the agonist during receptor activation .

Chemical Reactions Analysis

D-serine is critical for complex behaviors, such as cognition and social behavior, where dysregulation of its synthesis and release has been implicated in many pathological conditions . The amino acid in the supernatant was derivatized into fluorescent diastereomers by ortho-phthaldialdehyde and N-isobutyryl-L-cysteine (a chiral compound) at alkaline pH .

Aplicaciones Científicas De Investigación

Regulación de la función del N-Metil-D-Aspartato (NMDA)

La N-Metil-D-serina es crucial en la regulación de la función del N-metil-D-aspartato (NMDA) . Los trastornos del sistema nervioso central (SNC) con hiperfunción de NMDA están involucrados en la patogenia de los trastornos neurotóxicos y/o neurodegenerativos con D-serina elevada . Por el contrario, se ha demostrado que los agentes que mejoran el NMDA mejoran los síntomas psicóticos y la cognición en los trastornos del SNC con hipofunción de NMDA .

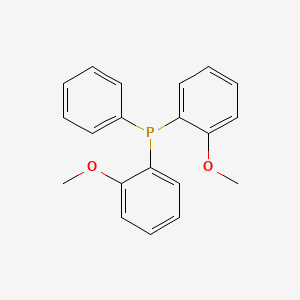

Modulación de la actividad de la serina racemasa

La serina racemasa (SR), la enzima que regula los niveles de D- y L-serina tanto a través de la racemización (catálisis de L-serina a D-serina) como de la β-eliminación (degradación de D- y L-serina), emerge como un objetivo prometedor para la regulación bidireccional de la función de NMDA . Un estudio mostró que α12G mejoró la actividad de racemización de la SR humana en aproximadamente 8 veces .

Agente terapéutico para trastornos de hipofunción del SNC

Se ha sugerido el potencial de α12G como agente terapéutico para los trastornos de hipofunción del SNC a través de la regulación de la actividad de la serina racemasa . Sin embargo, se necesitan más estudios para dilucidar el mecanismo por el cual α12G mejora la reacción de racemización y sus efectos sobre la estructura de la enzima .

Tratamiento de trastornos neurotóxicos

La regulación de los niveles de D-serina a través de SR puede ser un nuevo objetivo farmacológico para el tratamiento de trastornos neurotóxicos como el accidente cerebrovascular y la lesión cerebral traumática .

Tratamiento de trastornos neurodegenerativos

La this compound también se puede utilizar en el tratamiento de trastornos neurodegenerativos como la esclerosis lateral amiotrófica (ELA) y la enfermedad de Alzheimer en etapa tardía (EA) con D-serina elevada .

Terapia adjunta para la esquizofrenia

Los metaanálisis recientes apoyan mejoras significativas, de tamaño de efecto moderado a grande, tanto para los síntomas de la esquizofrenia en general, junto con mejoras específicas en los síntomas negativos, para los moduladores de los receptores de glutamato tipo N-metil-D-aspartato (NMDAR) agrupados adyuvantes a los antipsicóticos en comparación con el placebo .

Mecanismo De Acción

Target of Action

N-Methyl-D-serine is a crucial endogenous co-agonist of N-methyl-D-aspartate receptors (NMDARs) in the central nervous system . These receptors play vital roles in brain physiology and neuropsychiatric disorders .

Mode of Action

N-Methyl-D-serine interacts with NMDARs, which require the binding of two different neurotransmitter agonists for synaptic transmission . D-serine and glycine bind to one subunit, GluN1, while glutamate binds to the other, GluN2 . Surprisingly, N-Methyl-D-serine has been observed to bind to both GluN1 and GluN2A LBDs, suggesting that it competes with glutamate for binding to GluN2A . This mechanism is confirmed by electrophysiology experiments, which show that N-Methyl-D-serine is indeed inhibitory at high concentrations .

Biochemical Pathways

The levels of N-Methyl-D-serine are principally determined by serine racemase (SR) and D-amino acid oxidase (DAAO), and the regulations by these enzymes show regional differences in the brain . SR is the enzyme regulating both D- and L-serine levels through both racemization (catalysis from L-serine to D-serine) and β-elimination (degradation of both D- and L-serine) . N-Methyl-D-serine modulates long-term potentiation, neuronal migration, and excitotoxicity through the NMDAR .

Pharmacokinetics

It is known that d-serine, a related compound, can be regulated by chemicals or genetic modulation of sr or daao . This regulation greatly attenuates NMDAR activity and the ensued excitotoxicity, a shared mechanism in neurodegenerative disorders and stroke .

Result of Action

N-Methyl-D-serine’s interaction with NMDARs results in various molecular and cellular effects. For instance, it has been found to produce antidepressant-like effects in mice through suppression of the BDNF signaling pathway and regulation of synaptic adaptations in the nucleus accumbens . Moreover, it has been found to augment dopamine metabolism in the cerebral cortex and limbic regions .

Action Environment

The action, efficacy, and stability of N-Methyl-D-serine can be influenced by various environmental factors. For example, the distribution of SR and DAAO in the brain can affect the regional availability of N-Methyl-D-serine . Furthermore, the presence of N-linked glycans, which act primarily by interacting with the LBD bottom lobe to stabilize the closed LBD, can impact the binding of N-Methyl-D-serine to NMDARs .

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-3-hydroxy-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFABYLDRXJYID-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415335 | |

| Record name | N-METHYL-D-SERINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915405-01-5 | |

| Record name | N-METHYL-D-SERINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

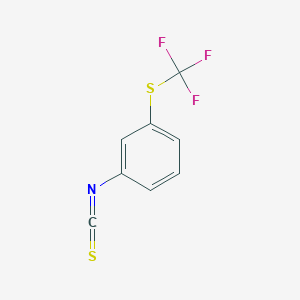

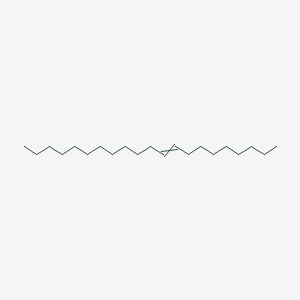

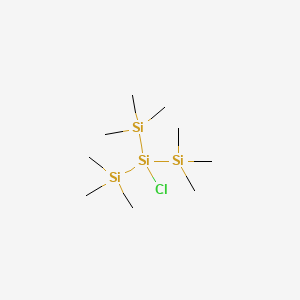

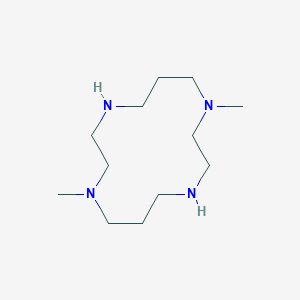

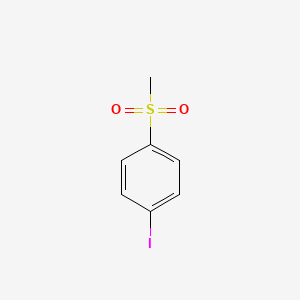

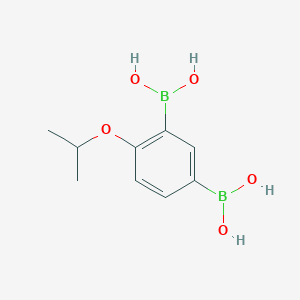

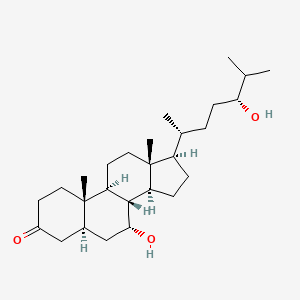

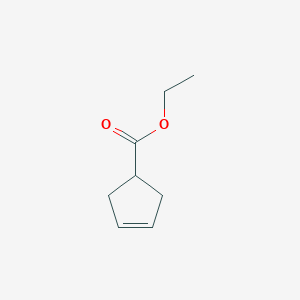

Feasible Synthetic Routes

Q & A

Q1: Given that the study found N-Methyl-L-serine increased hyaluronan production, could its enantiomer, N-Methyl-D-serine, have a similar effect?

A: The study explicitly states that the L-configuration of NMS is essential for its activity in stimulating hyaluronan production. [] This implies that N-Methyl-D-serine, being the mirror image of the L-form, might not interact with the biological target (likely an enzyme) in the same way and therefore might not elicit the same effect. Further research would be needed to definitively confirm or refute the activity of N-Methyl-D-serine on hyaluronan production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene](/img/structure/B1587821.png)

![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)

![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)